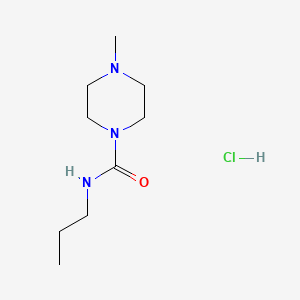
N-(3-chloro-4-fluorophenyl)-2-(1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(1-piperidinyl)acetamide, commonly known as CFPA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CFPA belongs to the class of acetamide compounds and has a molecular formula of C14H18ClFN2O.
Wissenschaftliche Forschungsanwendungen
CFPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. CFPA has also been investigated for its potential use as a treatment for neuropathic pain, anxiety disorders, and epilepsy.
Wirkmechanismus
The exact mechanism of action of CFPA is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. CFPA has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CFPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in neuronal excitation. CFPA has also been found to increase the levels of GABA in the brain, which leads to a reduction in anxiety and an increase in relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
CFPA has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. It also exhibits a high degree of selectivity for the GABAergic system, which makes it a useful tool for investigating the role of this system in various physiological processes. However, CFPA also has some limitations. It has a relatively short half-life, which means that its effects are not long-lasting. It also has a low therapeutic index, which means that it can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for research on CFPA. One area of interest is the development of more potent and selective CFPA analogs that can be used for therapeutic purposes. Another area of interest is the investigation of the potential use of CFPA in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is also a need for further research into the mechanism of action of CFPA, which could lead to a better understanding of the GABAergic system and its role in various physiological processes.
Conclusion
In conclusion, CFPA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It exhibits anticonvulsant, analgesic, and anxiolytic properties and has been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy. CFPA acts on the GABAergic system and has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CFPA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CFPA, including the development of more potent and selective analogs, investigation of its potential use in the treatment of other neurological disorders, and further research into its mechanism of action.
Synthesemethoden
The synthesis of CFPA involves the reaction of 3-chloro-4-fluoroaniline with piperidine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain CFPA. The overall yield of this method is around 50%.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-11-8-10(4-5-12(11)15)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTVVQVBRKLBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(7-fluoro-3-methyl-1H-indol-2-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5409626.png)

![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-1,3,4-thiadiazol-2-ylpiperidine-4-carboxamide](/img/structure/B5409651.png)
![methyl 5-oxo-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)pentanoate](/img/structure/B5409662.png)
![N-(2,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5409674.png)
![6-[(diethylamino)methyl]-N-[(6-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5409680.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylcyclohexanecarboxamide](/img/structure/B5409684.png)
![N-[2-(acetylamino)ethyl]-2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B5409694.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5409697.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B5409712.png)
![8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-(4-methylphenyl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5409715.png)
![N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5409720.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5409721.png)